molecular formula C15H20N4O2S B6438419 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine CAS No. 2549014-76-6

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine

Cat. No. B6438419
CAS RN: 2549014-76-6
M. Wt: 320.4 g/mol
InChI Key: RFVKYQOBYPJNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine” is a complex organic molecule that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Compounds substituted by the OCH3 group were found to be highly effective .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves several steps and can be achieved by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine” include a refractive index of n20/D 1.575 (lit.), boiling point of 130-133 °C/0.1 mmHg (lit.), melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific targets would depend on the exact biological activity exhibited by the compound.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can strongly interact with biomolecules (proteins and dna) . This interaction could lead to changes in the function of these biomolecules, thereby exerting the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. The exact pathways would depend on the specific biological activity of the compound.

Pharmacokinetics

For instance, it is known to be soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether . These properties could influence the compound’s absorption and distribution in the body.

Result of Action

Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels.

properties

IUPAC Name

3-(methoxymethyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-20-11-14-16-15(22-17-14)19-9-7-18(8-10-19)12-5-3-4-6-13(12)21-2/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVKYQOBYPJNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine

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